![molecular formula C14H17ClN2OS B5797323 N-[(2-chlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5797323.png)
N-[(2-chlorophenyl)carbamothioyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)carbamothioyl]cyclohexanecarboxamide is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and material science. The compound’s structure features a cyclohexane ring, a chlorophenyl group, and a carbamothioyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)carbamothioyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-chlorophenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)carbamothioyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Ammonia in ethanol, sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of metalloproteins and enzymes. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(phenylcarbamothioyl)cyclohexanecarboxamide
- N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide
- N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide
- N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
Uniqueness
N-[(2-chlorophenyl)carbamothioyl]cyclohexanecarboxamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its biological activity compared to its analogs .
Properties
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRIXTXTQVREID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-fluorophenyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B5797260.png)
![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)
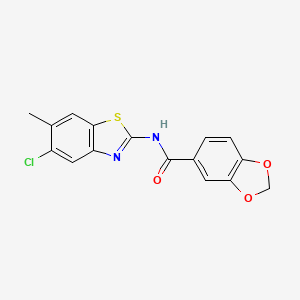
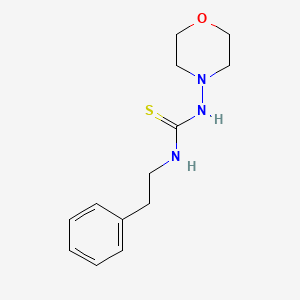
![N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)

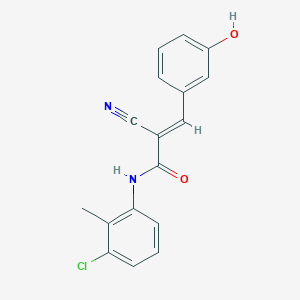
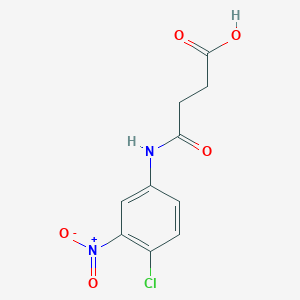

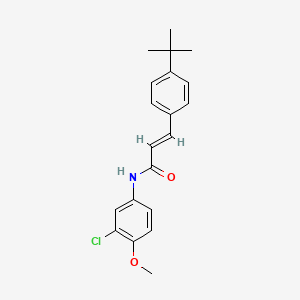
![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-[4-(phenylsulfanylmethyl)phenyl]furan-2-carboxamide](/img/structure/B5797330.png)
![3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B5797341.png)
![n-Ethyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B5797347.png)
